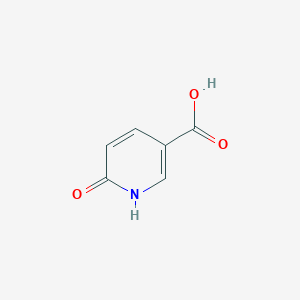![molecular formula C10H15NO B132254 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone CAS No. 145696-98-6](/img/structure/B132254.png)
1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone, also known as ABE, is a bicyclic ketone compound that has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a critical role in the storage and release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has been used to investigate the role of VMAT2 in various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Mecanismo De Acción
1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of neurotransmitters into vesicles. This results in a decrease in the release of neurotransmitters from presynaptic neurons, leading to a reduction in neurotransmitter signaling. 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has been shown to have a high affinity for VMAT2, with an inhibition constant (Ki) in the nanomolar range.
Efectos Bioquímicos Y Fisiológicos
1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has been shown to have a number of biochemical and physiological effects related to its inhibition of VMAT2. It has been shown to reduce dopamine release in the striatum, which is associated with motor control and reward processing. 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has also been shown to reduce serotonin release in the raphe nuclei, which is associated with mood regulation and anxiety. In addition, 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has been shown to reduce norepinephrine release in the locus coeruleus, which is associated with arousal and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has several advantages for use in lab experiments. It is a highly selective inhibitor of VMAT2, with little to no effect on other transporters or receptors. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use. 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. In addition, its effects on neurotransmitter release may be influenced by factors such as pH and temperature, which must be carefully controlled.
Direcciones Futuras
There are several future directions for further research on 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone. One area of interest is the development of more potent and selective inhibitors of VMAT2, which may have therapeutic potential for neurological disorders. Another area of interest is the investigation of the role of VMAT2 in other physiological processes, such as endocrine function and immune response. Finally, the development of new methods for the synthesis and purification of 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone may lead to more efficient and cost-effective production of this compound for research purposes.
Conclusion
In conclusion, 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone is a bicyclic ketone compound that has been synthesized and studied for its potential applications in scientific research. Its selective inhibition of VMAT2 has made it a valuable tool for investigating the role of this transporter in neurological disorders and other physiological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone.
Métodos De Síntesis
The synthesis of 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone involves several steps, including the reaction of 1,3-cyclohexadiene with methyl vinyl ketone, followed by a Diels-Alder reaction with N-phenylmaleimide to form a bicyclic intermediate. This intermediate is then treated with ethylamine to produce 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone. The synthesis method has been optimized to yield high purity and yield of 1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone.
Propiedades
Número CAS |
145696-98-6 |
|---|---|
Nombre del producto |
1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-[(1S,5R)-3-amino-6,6-dimethyl-2-bicyclo[3.1.0]hex-2-enyl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-5(12)8-7(11)4-6-9(8)10(6,2)3/h6,9H,4,11H2,1-3H3/t6-,9-/m1/s1 |
Clave InChI |
ATRIWDXNPRKJRB-HZGVNTEJSA-N |
SMILES isomérico |
CC(=O)C1=C(C[C@@H]2[C@H]1C2(C)C)N |
SMILES |
CC(=O)C1=C(CC2C1C2(C)C)N |
SMILES canónico |
CC(=O)C1=C(CC2C1C2(C)C)N |
Sinónimos |
Ethanone, 1-[(1S,5R)-3-amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



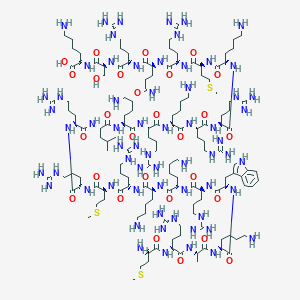

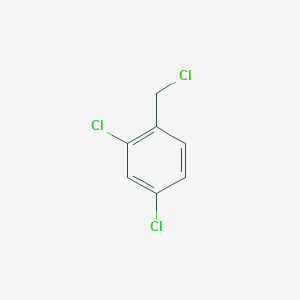
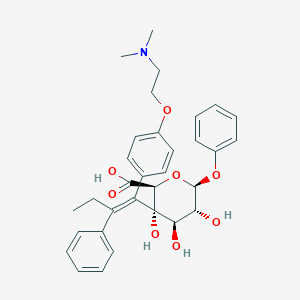

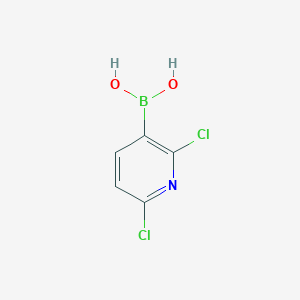
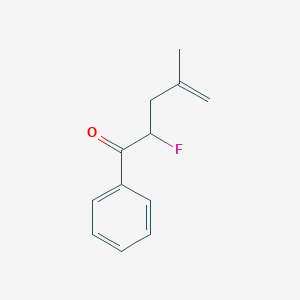
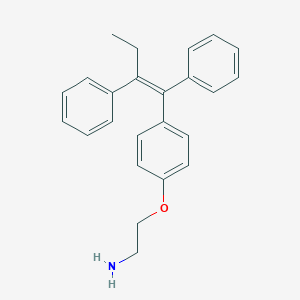
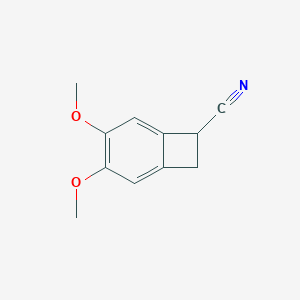
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)
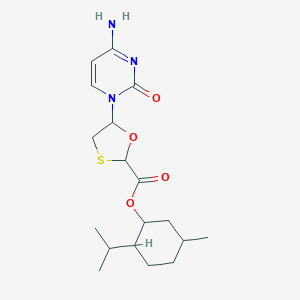
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)
